2,7-Bis-(methylthio)naphthalene
Description
Contextualization within Naphthalene-Based Organosulfur Compounds
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental building block for a wide array of derivatives with applications in pharmaceuticals, agrochemicals, and materials science. nih.govorst.edu The introduction of sulfur-containing functional groups, creating organosulfur compounds, significantly alters the parent molecule's properties. 2,7-Bis-(methylthio)naphthalene belongs to this class of sulfur-containing naphthalene derivatives.
The synthesis of such compounds can be achieved through various methods. One common approach involves the treatment of corresponding bromonaphthalenes with an organolithium reagent like tert-butyllithium, followed by reaction with dimethyldisulfide. researchgate.net While this method has been explicitly used to create isomers like 1,3-bis(methylthio)naphthalene and 1,5-bis(methylthio)naphthalene, the principles are adaptable for the synthesis of the 2,7-disubstituted version. researchgate.net Another strategy involves direct lithiation of the naphthalene core at the desired positions, followed by quenching with a methylthio electrophile. The regioselectivity of these reactions is crucial and often depends on the starting materials and reaction conditions. nih.gov The study of various isomers, such as 2,6-bis(methylthio)naphthalene, provides comparative data within this chemical family. epa.gov
Significance of Methylthio Functionalization in Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a cornerstone of materials science, particularly in the development of organic semiconductors. nih.gov However, their utility can be limited by poor solubility. Functionalization is a key strategy to overcome this and to fine-tune their electronic and photophysical properties. nih.gov
The introduction of methylthio (-SCH₃) groups to a PAH core, as in this compound, has several important consequences:
Electronic Effects : The methylthio groups act as electron-donating groups. This influences the electronic structure and conjugation within the aromatic π-system, which is a critical factor for applications in materials like conductive polymers. acs.org
Intermolecular Interactions : The sulfur atoms and methyl groups can participate in various non-covalent intermolecular interactions, influencing how the molecules pack in the solid state. This is crucial for charge transport in organic electronic devices.
Reactivity and Further Functionalization : The methylthio groups themselves can be chemically modified. For instance, they can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide. They can also potentially be replaced by other functional groups through nucleophilic substitution reactions, making them useful intermediates in the synthesis of more complex molecules.
Research on related methylated PAHs, such as 2,7-dimethylpyrene, has shown that methyl substituents are key to lowering the temperature required to initiate chemical reactions like polymerization, highlighting the role of such functional groups in modifying the reactivity of the aromatic core. nih.govresearchgate.net
Overview of Current Research Trajectories for Methylthio-Substituted Naphthalenes
Current research into methylthio-substituted naphthalenes and related PAHs is primarily driven by their potential in advanced materials. The unique properties conferred by the methylthio groups make them promising candidates for several applications.
One major research direction is their use as building blocks for organic electronic materials. The ability to tune the electronic properties through substitution makes them attractive for creating organic semiconductors, which are essential components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of novel sulfur-containing PAHs is an active area of investigation for these applications. youtube.com
Additionally, these compounds serve as precursors in organic synthesis for more elaborate molecular structures. Their reactivity allows for further chemical transformations, enabling the construction of complex architectures with tailored properties. While some naphthalene derivatives have been explored for biological activities, the primary focus for compounds like this compound remains in the realm of materials science and synthetic chemistry. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 10075-78-2 |
| Appearance | Solid |
| Functional Groups | 2x Methylthio (-SCH₃) |
| Core Structure | Naphthalene |
Source: cymitquimica.com
Table 2: Comparison of Naphthalene and a Derivative
| Compound | Formula | Molar Mass ( g/mol ) | Key Feature |
| Naphthalene | C₁₀H₈ | 128.174 | Unsubstituted aromatic hydrocarbon orst.eduwikipedia.org |
| 2,7-Bis(bromomethyl)naphthalene | C₁₂H₁₀Br₂ | 314.02 | Halogenated derivative used in synthesis sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2,7-bis(methylsulfanyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZPAHLHBNVKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)C=CC(=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649845 | |
| Record name | 2,7-Bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-78-2 | |
| Record name | 2,7-Bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,7 Bis Methylthio Naphthalene and Its Analogs
Direct Synthesis Approaches to Bis(methylthio)naphthalenes
Direct methods for the synthesis of bis(methylthio)naphthalenes often rely on the formation of carbon-sulfur bonds on a pre-existing naphthalene (B1677914) scaffold. Transition metal catalysis has emerged as a powerful tool for this purpose, enabling the efficient and selective introduction of methylthio groups.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile platform for the construction of C-C and C-heteroatom bonds. chemie-brunschwig.ch Palladium-based catalysts, in particular, have been extensively explored for the synthesis of aryl thioethers.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net While not a direct method for C-S bond formation, it is a crucial strategy for the derivatization of the naphthalene core, which can then be further functionalized to introduce the desired methylthio groups. For instance, a dihalonaphthalene can be coupled with an appropriate boronic acid or ester to introduce other functional groups or build more complex molecular architectures. researchgate.netrsc.orgnih.gov The reaction's efficiency can be influenced by the electronic nature of the substituents on the arylboron reagent. researchgate.net
The general applicability of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of substituted naphthalenes, which can serve as precursors for the target compound. The choice of catalyst, base, and reaction conditions is critical for achieving high yields and selectivity. nih.govresearchgate.net
Table 1: Key Factors in Suzuki-Miyaura Cross-Coupling for Naphthalene Derivatization
| Factor | Description | Significance |
| Palladium Catalyst | The nature of the palladium catalyst and its ligands significantly influences the reaction's efficiency and selectivity. nih.govresearchgate.net | Optimizing the catalyst system is crucial for achieving high yields and turnover numbers. |
| Base | The base plays a critical role in the transmetalation step of the catalytic cycle. researchgate.net | The choice and stoichiometry of the base can affect the reaction rate and selectivity, especially in competitive reactions. researchgate.net |
| Organoboron Reagent | The stability and reactivity of the organoboron compound (e.g., boronic acid, boronic ester) are key. Electron-donating or withdrawing groups on the arylboron reagent can impact the reaction outcome. nih.govresearchgate.net | The nucleophilicity of the boronate complex is directly related to its reactivity. researchgate.net |
| Solvent | The solvent can influence the solubility of reactants and the stability of intermediates in the catalytic cycle. | Common solvents include DMF, toluene, and various alcohols. chemie-brunschwig.chnih.gov |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods can be employed for the synthesis of aryl thioethers. These reactions often involve the direct coupling of a thiol with an aryl halide or triflate. While specific examples for the direct synthesis of 2,7-bis(methylthio)naphthalene via these methods are not extensively detailed in the provided search results, the general principles of palladium-catalyzed C-S bond formation are well-established. These reactions typically proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
Copper catalysis, sometimes in conjunction with palladium, also plays a role in the formation of C-S bonds. beilstein-journals.org For instance, Ullmann-type couplings can be used to form aryl thioethers from aryl halides and thiols or their salts. chemie-brunschwig.ch
Organometallic Routes for Methylthio Group Introduction onto Naphthalene Cores
Organometallic reagents provide a powerful alternative for the functionalization of aromatic rings. These methods typically involve the generation of a nucleophilic organometallic intermediate from a dihalonaphthalene, which is then reacted with an electrophilic sulfur source.
Reductive lithiation is a method used to generate organolithium compounds by cleaving carbon-heteroatom bonds. pitt.edu In the context of synthesizing 2,7-bis(methylthio)naphthalene, a 2,7-dihalonaphthalene (e.g., 2,7-dibromonaphthalene) can be treated with a strong reducing agent like lithium metal in the presence of an electron carrier (e.g., naphthalene or 4,4′-di-tert-butylbiphenyl) to form a 2,7-dilithionaphthalene intermediate. pitt.eduacs.org This highly reactive dianion can then be quenched with an appropriate electrophilic sulfur reagent, such as dimethyl disulfide (CH₃SSCH₃), to introduce the two methylthio groups. acs.org
The success of this method hinges on the efficient generation of the organolithium species and the subsequent clean reaction with the electrophile. The choice of solvent and temperature is critical to control the reactivity and prevent side reactions.
Table 2: Lithiation-Based Synthesis of a "Proton Sponge" Derivative
| Reactant | Reagent | Product | Significance | Reference |
| 2,7-dibromo-1,8-bis(dimethylamino)naphthalene | n-Butyllithium, then Dimethyl disulfide | 2,7-bis(methylthio)-1,8-bis(dimethylamino)naphthalene | Demonstrates the feasibility of introducing methylthio groups onto a naphthalene core via a lithiation-thiolation sequence. | acs.org |
Similar to lithiation, Grignard reagents offer a classic and effective method for forming carbon-carbon and carbon-heteroatom bonds. A 2,7-dihalonaphthalene can be converted into a di-Grignard reagent, 2,7-bis(bromomagnesio)naphthalene, by reacting it with magnesium metal. acs.org This organomagnesium compound can then be treated with an electrophilic sulfur reagent to yield the desired 2,7-bis(methylthio)naphthalene. acs.org
A related approach involves the reaction of Grignard reagents with sulfenyl chlorides, which can be generated in situ from thiols and an activating agent like N-chlorosuccinimide (NCS). nih.gov This one-pot procedure provides a convenient route to aryl sulfides. nih.gov Another variation is the reaction of Grignard reagents with Bunte salts (S-alkyl or S-aryl thiosulfates), which offers a thiol-free synthesis of sulfides. organic-chemistry.org The reaction of iPrMgCl with a thiol can also generate a magnesium thiolate that reacts with esters to form thioesters, showcasing the versatility of Grignard reagents in sulfur chemistry. nih.govacs.org
Table 3: Grignard Reagent-Mediated Synthesis of a "Proton Sponge" Derivative
| Reactant | Reagent | Product | Significance | Reference |
| 2,7-dibromo-1,8-bis(dimethylamino)naphthalene | Magnesium, then Dimethyl disulfide | 2,7-bis(methylthio)-1,8-bis(dimethylamino)naphthalene | Provides an alternative organometallic route to the lithiation method for introducing methylthio groups. | acs.org |
Precursor Synthesis and Sequential Functionalization Strategies
The construction of the 2,7-bis-(methylthio)naphthalene scaffold is typically achieved through the synthesis of key intermediates, which are then further functionalized. A common and effective approach involves the preparation of halogenated naphthalenes, which serve as versatile precursors for subsequent sulfur incorporation.
A primary route to halogenated naphthalene intermediates starts with commercially available 2,7-dimethylnaphthalene (B47183). This starting material can be subjected to benzylic bromination to yield 2,7-bis(bromomethyl)naphthalene. mdpi.comresearchgate.net The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS), is an effective method for this transformation and avoids the need for photolytic equipment. orgsyn.org This dibrominated intermediate is a key building block for introducing various functionalities at the 2 and 7 positions. orgsyn.org
Alternatively, direct bromination of the naphthalene core can produce compounds like 2,7-dibromonaphthalene (B1298459). ossila.com This symmetrically structured intermediate is valuable for constructing semiconducting molecules used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.com
The synthesis of the precursor 2,7-dimethylnaphthalene itself can be accomplished via a multi-step sequence starting from 2,7-dihydroxynaphthalene (B41206). orgsyn.org A regiospecific procedure has been developed to avoid the formation of isomers. orgsyn.org 2,7-dihydroxynaphthalene can be synthesized by the caustic fusion of naphthalene-2,7-disulfonic acid at high temperatures. chemicalbook.com A patented method for this conversion involves reacting sodium 2,7-naphthalenedisulfonate (B229856) with sodium hydroxide (B78521) and sodium oxide in a high-pressure kettle. google.com The synthesis of 2,7-naphthalenedisulfonic acid is achieved by reacting naphthalene with concentrated sulfuric acid. google.com
The following table summarizes a synthetic pathway to 2,7-bis(bromomethyl)naphthalene.
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 2,7-Dihydroxynaphthalene | N,N-diethylcarbamoyl chloride | 2,7-Bis(N,N-diethylcarbamoyloxy)naphthalene | 99% (crude) |
| 2 | 2,7-Bis(N,N-diethylcarbamoyloxy)naphthalene | Lithium aluminum hydride (LAH) | 2,7-Dimethylnaphthalene | - |
| 3 | 2,7-Dimethylnaphthalene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | 2,7-Bis(bromomethyl)naphthalene | 64% |
This table is a composite representation of synthetic steps described in the literature. orgsyn.orgmpg.de Yields are as reported in the cited sources.
Once the halogenated naphthalene intermediates are secured, the next critical phase is the introduction of the sulfur-containing functional groups. A direct route to 2,7-bis(methylthio)naphthalene involves the reaction of 2,7-dihalogenated naphthalene precursors with a methylthiolating agent. For instance, treatment of 2,7-dilithio- or 2,7-bis(bromomagnesio)-naphthalenes with an appropriate electrophile can lead to the formation of derivatives with methylthio groups. acs.org
A more common strategy involves a two-step process: initial formation of a dithiol followed by methylation. Naphthalene-2,7-dithiol serves as a key intermediate in this pathway. A patented method describes the synthesis of naphthalenedithiols, including the 2,7-isomer, by reducing the corresponding 1,6-bis(halosulfonyl)naphthalene, which is prepared from 1,6-naphthalenedisulfonic acid or its salt. google.com Another approach to thiols is the Newman–Kwart rearrangement, which can be used to prepare 2-naphthalenethiol (B184263) from 2-naphthol. wikipedia.org
After the synthesis of 2,7-naphthalenedithiol, the final step is methylation to yield 2,7-bis(methylthio)naphthalene. This is typically achieved by treating the dithiol with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
The table below outlines the key reaction for the final step of the synthesis.
| Reactant | Reagents | Product |
| 2,7-Naphthalenedithiol | Methylating Agent (e.g., CH₃I), Base | This compound |
This table represents a general synthetic transformation. Specific reagents and conditions can be found in specialized literature.
Advanced Spectroscopic Characterization Techniques for 2,7 Bis Methylthio Naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in both solution and the solid state.
High-Resolution ¹H and ¹³C NMR Investigations for Structural Confirmation
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of 2,7-Bis-(methylthio)naphthalene. These techniques provide information on the chemical environment of each proton and carbon atom within the molecule.
In ¹H NMR, the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants of the proton signals are analyzed. For this compound, distinct signals are expected for the aromatic protons on the naphthalene (B1677914) core and the protons of the two methylthio groups. The symmetry of the 2,7-substitution pattern influences the appearance of the aromatic proton signals.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon signals indicate their electronic environment, distinguishing between aromatic carbons and the methyl carbons of the thioether groups.
A supporting document provides ¹H and ¹³C NMR data for a series of related naphthalene derivatives, which can be used for comparative analysis. rsc.org For instance, the typical chemical shift region for aromatic protons is between 7.0 and 8.0 ppm, while the methyl protons of a methylthio group would appear at a higher field. Similarly, aromatic carbons in ¹³C NMR spectra typically resonate between 120 and 150 ppm.
Table 1: Representative NMR Data for Naphthalene Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.0 - 8.0 | m (multiplet) | Aromatic Protons |
| ¹H | 2.5 (approx.) | s (singlet) | Methyl Protons (-SCH₃) |
| ¹³C | 120 - 140 | - | Aromatic Carbons |
| ¹³C | 15 (approx.) | - | Methyl Carbon (-SCH₃) |
Note: This table presents generalized data for illustrative purposes. Actual chemical shifts for this compound may vary based on the solvent and experimental conditions.
Solid-State NMR Methodologies
While solution-state NMR provides detailed structural information for dissolved samples, solid-state NMR (ssNMR) is indispensable for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. rsc.org For naphthalene and its derivatives, ssNMR can reveal information about molecular symmetry and packing in the solid state that may not be apparent from other techniques like X-ray diffraction. nih.gov
Studies on naphthalene have demonstrated that ¹³C ssNMR chemical shifts are sensitive to subtle changes in molecular structure and intermolecular interactions within the crystal lattice. nih.gov This sensitivity can be used to probe distortions from ideal molecular symmetry. nih.gov Although specific ssNMR studies on this compound are not widely reported, the methodologies applied to naphthalene and other substituted naphthalenes are directly applicable. nih.govmdpi.com These techniques can provide insights into the local environment of each carbon atom in the solid state, offering a more complete picture of the compound's structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. A reported HRMS (ESI) analysis for a related compound showed the calculated and found values for the protonated molecule [M+H]⁺, demonstrating the accuracy of this technique. rsc.org
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays the molecular ion peak as well as a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification.
For naphthalene and its derivatives, EI-MS typically shows a prominent molecular ion peak. stanford.edu The fragmentation patterns of substituted naphthalenes can provide information about the nature and position of the substituents. researchgate.netresearchgate.net For this compound, fragmentation would likely involve the loss of methyl groups or methylthio radicals.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for assessing the purity of a this compound sample and for analyzing it within a complex mixture. nih.gov
In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. uzh.ch Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. This allows for the identification of the main compound and any impurities present. shimadzu.com Studies on the analysis of naphthalene and its derivatives in various matrices demonstrate the utility of GC-MS for both qualitative and quantitative analysis. uzh.chresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naphthalene |
| Benzoic acid |
| Pentafluorobenzoic acid |
| Trimethylphosphine oxide |
| L-phenylalanine |
| 1,4-dibromoisoquinoline |
| 1-hydroxyisoquinoline |
| p-methoxybenzenesulfonamide |
| Carbon dioxide |
| Dichloromethane |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are fundamental in understanding the bonding and electronic properties of this compound. These techniques probe the energy levels of the molecule, revealing information about its structural framework and the behavior of its electrons.
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. While specific FT-IR and Raman spectra for this compound are not extensively detailed in the public literature, the expected vibrational frequencies can be inferred from the analysis of related naphthalene derivatives. nih.gov The spectra would be characterized by several key regions:
Aromatic C-H Stretching: Vibrations corresponding to the stretching of the carbon-hydrogen bonds on the naphthalene ring.
Aromatic C=C Stretching: These vibrations are characteristic of the naphthalene core and provide insight into the aromatic system.
C-S Stretching: The stretching of the carbon-sulfur bond in the methylthio groups would produce characteristic peaks.
Aliphatic C-H Stretching and Bending: Vibrations associated with the methyl (-CH₃) groups.
Computational studies, often using Density Functional Theory (DFT), are frequently employed alongside experimental spectroscopy to assign the observed vibrational frequencies to specific atomic motions within the molecule. nih.gov This combined approach provides a robust analysis of the molecule's vibrational framework. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. libretexts.org For this compound, the key electronic transitions involve its π-electron system. upenn.edu
The introduction of the electron-donating methylthio (-SCH₃) groups at the 2 and 7 positions of the naphthalene core influences the energy of the molecular orbitals. This substitution typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. The primary transitions observed are:
π → π* Transitions: These are high-intensity transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The conjugated π system of the naphthalene ring is the chromophore responsible for these absorptions. upenn.edu
n → π* Transitions: The sulfur atoms in the methylthio groups possess non-bonding electron pairs (n-electrons). These electrons can be excited to an antibonding π* orbital of the aromatic ring. upenn.eduyoutube.com These transitions are generally of lower intensity than π → π* transitions. upenn.edu
The solvent environment can influence the position and intensity of these absorption bands. In solution, the fine vibrational structure that might be visible in the gas phase is often broadened into wide, almost featureless bands due to molecular interactions. ufg.br
| Transition Type | Involved Orbitals | Relative Energy | Typical Intensity |
| σ → σ | Bonding σ to Antibonding σ | Highest | Low |
| n → σ | Non-bonding to Antibonding σ | High | Low |
| π → π | Bonding π to Antibonding π | High to Moderate | High |
| n → π | Non-bonding to Antibonding π | Lowest | Low |
This table provides a general overview of electronic transitions relevant to organic molecules. libretexts.orgyoutube.comyoutube.com
X-ray Diffraction for Crystalline Structure Analysis
X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Single-crystal X-ray diffraction (SCXRD) analysis offers an unambiguous determination of a molecule's three-dimensional structure. mdpi.com For a related compound, 1,4-Bis(methylthio)naphthalene, SCXRD analysis revealed that the molecule is nearly planar. nih.gov The crystal structure of 1,4-Bis(methylthio)naphthalene was determined to be monoclinic. nih.gov Although specific data for the 2,7-isomer is not available in the provided results, a similar analysis would yield precise atomic coordinates, bond lengths, and angles. This data is crucial for understanding intermolecular interactions, such as π-π stacking or sulfur-sulfur contacts, which govern the material's bulk properties. nih.gov
Illustrative Crystallographic Data for a Related Compound (1,4-Bis(methylthio)naphthalene) nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂S₂ |
| Crystal System | Monoclinic |
| a (Å) | 15.203 (3) |
| b (Å) | 10.246 (2) |
| c (Å) | 7.1750 (14) |
| β (°) | 99.43 (3) |
| Volume (ų) | 1102.6 (4) |
| Z (molecules/cell) | 4 |
This data for 1,4-Bis(methylthio)naphthalene illustrates the type of information obtained from a single-crystal XRD experiment. nih.gov
Synchrotron Radiation Techniques for Advanced Electronic Structure Probing
Synchrotron radiation provides highly intense and tunable X-ray beams that enable advanced spectroscopic techniques for probing electronic structure with high resolution and sensitivity. aps.org These methods are particularly powerful for studying complex materials. aps.org While specific synchrotron studies on this compound are not detailed in the search results, techniques like X-ray Absorption Spectroscopy (XAS) and Photoemission Spectroscopy (PES) are used to investigate the electronic structure of related organic and organosulfur materials. aps.orgresearchgate.net
X-ray Absorption Spectroscopy (XAS): By tuning the synchrotron X-ray energy through the absorption edge of an element (like the sulfur K-edge), XAS can provide detailed information about the local chemical environment and oxidation state of the sulfur atoms in this compound.
Photoemission Spectroscopy (PES): Techniques such as Angle-Resolved Photoemission Spectroscopy (ARPES) can directly map the electronic band structure of a material. aps.org For molecular crystals like this compound, PES can provide experimental data on the energies of the occupied molecular orbitals, which can be compared with theoretical calculations from methods like Density Functional Theory (DFT). researchgate.netaps.org
These advanced techniques offer a deeper understanding of the electronic properties that are fundamental to the potential applications of this compound in materials science. aps.org
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
A detailed investigation of the electronic structure of This compound using Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy has not been reported in the reviewed scientific literature. Consequently, no specific data tables or detailed research findings can be presented.
Conceptually, NEXAFS spectroscopy would be a powerful tool for elucidating the unoccupied electronic states and the molecular orientation of This compound , particularly in thin films or on surfaces. By tuning the energy of synchrotron radiation to the absorption edges of specific elements within the molecule (carbon, sulfur), detailed information about its electronic structure could be obtained.
Specifically, the Carbon K-edge spectrum would reveal transitions from the 1s core level to unoccupied π* and σ* orbitals. This would provide insights into the aromatic system of the naphthalene core and the methylthio substituents. The Sulfur L-edge and K-edge spectra would be particularly valuable for probing the electronic environment of the sulfur atoms and their contribution to the molecular orbitals of the compound. Angle-dependent NEXAFS studies could also determine the orientation of the naphthalene plane if the molecules were to form an ordered film on a substrate.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
There is no specific research available in the searched literature detailing the use of Electron Paramagnetic Resonance (EPR) spectroscopy for the characterization of radical species of This compound . Therefore, no data tables or specific hyperfine coupling constants can be provided.
In principle, EPR spectroscopy would be the definitive method for studying the radical cation or radical anion of This compound . If the compound were to be oxidized or reduced by one electron to form a paramagnetic radical species, EPR spectroscopy would allow for the detection and characterization of this species.
The resulting EPR spectrum would provide the g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei within the molecule (specifically ¹H and ¹³C). Analysis of these hyperfine couplings would allow for the mapping of the spin density distribution across the radical ion. This would reveal how the unpaired electron is delocalized over the naphthalene ring system and the extent to which the methylthio groups participate in this delocalization. Such information is crucial for understanding the electronic properties of the molecule upon redox processes, which is relevant for applications in materials science.
Computational Chemistry and Theoretical Modeling of 2,7 Bis Methylthio Naphthalene
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering valuable insights into the behavior of compounds like 2,7-Bis-(methylthio)naphthalene. Theoretical calculations for related 2,7-disubstituted naphthalene (B1677914) systems have been successfully performed using various DFT functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to determine their electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. A smaller band gap generally suggests higher reactivity and polarizability.
For a related compound, 2,7-bis((3-(pyridin-2-yl)-1H-pyrazol-1-yl) methyl) naphthalene, semi-empirical AM1 calculations have reported a HOMO-LUMO energy gap of 8.29 eV. techscience.com It is important to note that this is a significantly larger and more complex molecule, and its electronic properties would differ from this compound. In general, for naphthalene derivatives, the substitution pattern can significantly affect the HOMO and LUMO energy levels. For instance, studies on naphthalene oligomers have shown that linking at different positions (α vs. β) leads to distinct electronic structures, primarily due to changes in the LUMO energy level. reading.ac.uk
Table 1: Calculated Electronic Properties of a Related Naphthalene Derivative
| Parameter | Value |
| HOMO-LUMO Energy Gap (Egap) | 8.29 eV |
Data for 2,7-bis((3-(pyridin-2-yl)-1H-pyrazol-1-yl) methyl) naphthalene, a more complex derivative, calculated using the semi-empirical AM1 method. techscience.com
Analysis of the charge density distribution provides a map of the electron-rich and electron-poor regions within a molecule. In this compound, the electron-donating methylthio groups are expected to increase the electron density on the naphthalene ring, particularly at the ortho and para positions relative to the substituents.
Molecular orbital analysis, including the visualization of HOMO and LUMO, reveals the regions involved in electronic transitions. For many organic molecules, the HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. In substituted naphthalenes, the HOMO and LUMO are often delocalized over the aromatic system, and their exact distribution is influenced by the nature and position of the substituents.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excitation Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as their absorption spectra. researchgate.net This technique can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.
Analysis of Intermolecular Interactions and Crystal Packing Architectures
The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular interactions such as van der Waals forces, C–H···π interactions, and π–π stacking. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions.
In a study of naphthalene-based bis-N-salicylidene aniline (B41778) dyes, it was found that H···H, H···C, and H···O contacts dominated the Hirshfeld surface, indicating the importance of these weak interactions in the crystal packing. tandfonline.com For other naphthalene derivatives, C–H···π and π–π stacking interactions between the naphthalene ring systems have also been observed to play a crucial role in the formation of their three-dimensional networks. nih.gov While the specific crystal structure of this compound is not reported in the searched literature, it is plausible that similar interactions would dictate its solid-state architecture. The prediction of crystal structures from first principles is a challenging but active area of research. reading.ac.uk
Reaction Mechanism Elucidation through Theoretical Pathways
Computational chemistry can be employed to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates. A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2,7-dihalonaphthalene with a methylthiolate nucleophile.
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov The rate of this reaction is influenced by the nature of the leaving group and the presence of electron-withdrawing or -donating groups on the aromatic ring. nih.gov Theoretical calculations can model the energy profile of this reaction, identifying the activation barriers for each step and providing a deeper understanding of the factors that control the reaction's feasibility and rate. While specific theoretical studies on the synthesis of this compound were not found, the general principles of the SNAr mechanism are well-established through computational studies on other aromatic systems.
Hyperpolarizability and Non-Linear Optical Properties Prediction
Molecules with large hyperpolarizability values are of interest for applications in non-linear optics (NLO). Computational methods, particularly DFT, are frequently used to predict the NLO properties of organic molecules. The first hyperpolarizability (β) is a measure of the second-order NLO response.
For a series of 2,7-naphthyridine (B1199556) derivatives, which are structurally related to naphthalene, DFT and TD-DFT calculations have shown that the introduction of push-pull substituents can lead to smaller HOMO-LUMO gaps and higher NLO parameters. researchgate.net The hyperpolarizability can be influenced by factors such as intramolecular charge transfer and the delocalization of π-electrons. While specific hyperpolarizability values for this compound have not been reported, the presence of electron-donating methylthio groups suggests that it may exhibit some NLO activity, although likely modest in the absence of strong electron-accepting groups.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Improved Efficiency and Selectivity
The synthesis of 2,7-Bis-(methylthio)naphthalene and its derivatives is a critical area of research, as efficient and selective methods are paramount for their widespread application. Traditional approaches often involve the use of 2,7-dibromonaphthalene (B1298459) as a starting material. nih.gov Modern synthetic chemistry, however, is continuously striving for more atom-economical and environmentally benign processes.
Future research will likely focus on the development of advanced catalytic systems for the direct C-H functionalization of the naphthalene (B1677914) core, bypassing the need for pre-functionalized halogenated precursors. ekb.egniscpr.res.in Palladium-catalyzed cross-coupling reactions have already shown great promise in the formation of C-S bonds for the synthesis of aryl thioethers. nih.govresearchgate.netlifechemicals.comresearchgate.net Innovations in ligand design and catalyst engineering will be crucial to enhance the efficiency and, importantly, the regioselectivity of the methylthiolation process, ensuring the desired 2,7-substitution pattern. Furthermore, exploring alternative, less expensive transition metal catalysts, such as copper or nickel, could provide more sustainable and cost-effective synthetic pathways. researchgate.net
| Precursor | Reagent | Catalyst/Conditions | Product | Reference |
| 2,7-Dibromonaphthalene | Dimethyl disulfide | t-BuLi | This compound | lifechemicals.com |
| Aryl Halides | Thioethers/Thioesters | Palladium catalyst | Aryl Sulfides | nih.gov |
| Aryl Iodides | Aryl sulfonyl hydrazides | Palladium catalyst, CO, DBU | S-aryl thioesters | researchgate.net |
Tailoring Molecular Design for Enhanced Performance in Organic Electronic Devices
The unique electronic properties conferred by the methylthio groups make this compound a compelling candidate for applications in organic electronics. rasayanjournal.co.in The sulfur atoms, with their available lone pairs of electrons, can significantly influence the frontier molecular orbitals (HOMO and LUMO) of the naphthalene system, thereby affecting its charge transport characteristics.
Future investigations will focus on systematically modifying the molecular structure to fine-tune these properties. This includes the strategic placement of additional functional groups on the naphthalene core or on the methylthio substituents to modulate the electron-donating or -withdrawing nature of the molecule. For instance, the introduction of electron-withdrawing groups could lower the LUMO energy level, making the material a better electron transporter for n-type organic field-effect transistors (OFETs). Conversely, the addition of electron-donating groups could raise the HOMO energy level, enhancing its hole-transporting capabilities for p-type devices. nih.gov Computational modeling and density functional theory (DFT) calculations will play a pivotal role in predicting the electronic structure and properties of novel derivatives before their synthesis, thus guiding the design of materials with optimized performance for specific electronic applications. ekb.eg Research into naphthalene diimide derivatives has already demonstrated that the replacement of oxygen with sulfur can dramatically boost electron transport in thin-film transistors. nih.govresearchgate.netlifechemicals.com
| Naphthalene Derivative | Application | Key Finding | Reference |
| Naphthalene diimide (NDI) | Thin-Film Transistors | Replacement of oxygen with sulfur significantly enhances electron mobility. | nih.govresearchgate.netlifechemicals.com |
| 2,7-di(anthracen-2-yl)naphthalene | Optical Memory Transistors | Exhibits excellent hole-transport mobility. | nih.gov |
| Methylthiolated benzo[1,2-b:4,5-b′]dithiophenes | Organic Semiconductors | Methylthiolation controls packing structures and molecular orientation. | rasayanjournal.co.in |
Exploration of New Application Areas for Methylthio-Functionalized Naphthalenes
While the potential of methylthio-functionalized naphthalenes in organic electronics is a primary focus, their unique properties suggest a much broader range of applications that are yet to be fully explored. The presence of the polarizable sulfur atoms and the aromatic naphthalene scaffold creates opportunities in various fields.
In medicinal chemistry, naphthalene derivatives have already demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egniscpr.res.innih.gov The introduction of methylthio groups could modulate these activities, potentially leading to the discovery of new therapeutic agents with improved efficacy or novel mechanisms of action. researchgate.net For example, some naphthalene derivatives have been investigated for their potential as anticancer agents, and the structural modifications offered by methylthiolation could lead to compounds with enhanced cytotoxicity against cancer cell lines. ekb.eg
Another promising area is the development of chemical sensors. The sulfur atoms in the methylthio groups can act as binding sites for specific metal ions or small molecules. This interaction could lead to a change in the photophysical properties of the naphthalene core, such as its fluorescence, allowing for the sensitive and selective detection of target analytes. The development of fluorescent chemosensors for metal cations is an active area of research for functionalized naphthalene derivatives. niscpr.res.in Furthermore, the unique optical and electronic properties of these compounds could be harnessed for applications in dye manufacturing and as functional materials in other advanced technologies. researchgate.net
Synergistic Integration of Advanced Theoretical Predictions and Experimental Validation
The development of novel materials based on this compound will be significantly accelerated by a close collaboration between computational chemistry and experimental synthesis and characterization. Advanced theoretical methods, such as DFT and time-dependent DFT (TD-DFT), can provide deep insights into the geometric and electronic structures, as well as the photophysical properties of these molecules. ekb.eg
Future research will increasingly rely on this synergistic approach. Theoretical calculations can be used to screen virtual libraries of candidate molecules, predicting their electronic properties, charge transport characteristics, and even their solid-state packing arrangements. rasayanjournal.co.in This in-silico screening will allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. Experimental validation of the theoretical predictions through techniques like X-ray crystallography, cyclic voltammetry, and device fabrication will then provide crucial feedback to refine the computational models, leading to a more accurate and predictive design cycle. This iterative process of prediction, synthesis, and characterization is essential for the rational design of next-generation materials with tailored functionalities.
Investigation of Supramolecular Assembly and Self-Organization for Advanced Materials
The ability of molecules to self-assemble into well-defined, ordered structures is a powerful tool for the bottom-up fabrication of advanced materials. The planar aromatic core of this compound, combined with the potential for intermolecular interactions involving the sulfur atoms, makes it an excellent candidate for studies in supramolecular chemistry.
Future research will explore how to control the self-assembly of this molecule and its derivatives in solution and on surfaces. By tuning the intermolecular forces—such as van der Waals interactions, π-π stacking, and potential weak hydrogen bonds—it may be possible to create highly ordered thin films, nanofibers, or other nanostructures. These supramolecular architectures could exhibit enhanced charge transport properties or novel optical characteristics that are not present in the individual molecules. The investigation of how different substitution patterns on the naphthalene core influence the packing and orientation of the molecules in the solid state will be crucial for controlling the properties of the resulting materials. rasayanjournal.co.in
Design of Responsive Materials with Tunable Optoelectronic Properties
The development of "smart" materials that can change their properties in response to external stimuli is a major goal in materials science. The electronic and optical properties of this compound and its derivatives could potentially be modulated by external triggers, leading to the creation of responsive materials.
Future research could focus on incorporating this molecule into larger systems, such as polymers or metal-organic frameworks (MOFs), where its properties can be influenced by changes in the environment. For example, the oxidation state of the sulfur atoms could be reversibly changed using electrochemical or chemical stimuli, leading to a corresponding change in the electronic and optical properties of the material. This could be exploited in the development of electrochromic devices, where the color of the material changes with an applied voltage. Furthermore, the design of molecules where the conformation of the methylthio groups can be altered by light or temperature could lead to photo- or thermo-responsive materials with tunable fluorescence or conductivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
